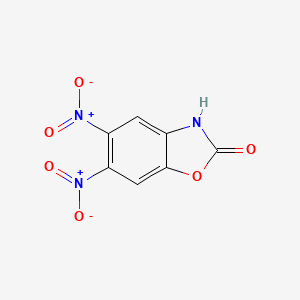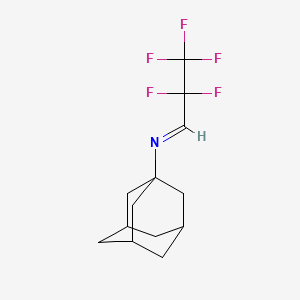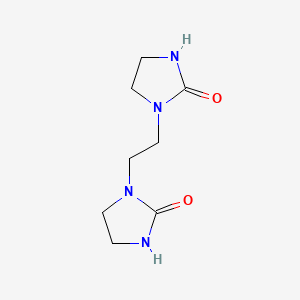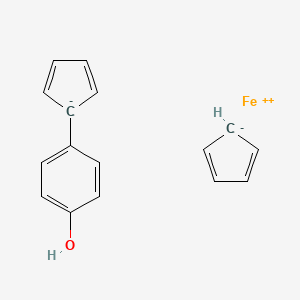
4-Ferrocenylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ferrocenylphenyl is an organometallic compound that features a ferrocene moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ferrocenylphenyl typically involves the reaction of 4-bromophenylferrocene with butyllithium, followed by treatment with tributyl borate to yield tris(this compound)boroxine . Another method involves the reaction of propargyl bromide with 4-ferrocenylphenol to produce (this compound)propargyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve large-scale adaptations of laboratory synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ferrocenylphenyl undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions, which are often involved in redox reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that favor electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ferrocenium salts.
Substitution: Introduction of functional groups such as nitro, sulfonyl, and halogen groups on the phenyl ring.
Applications De Recherche Scientifique
4-Ferrocenylphenyl has diverse applications in scientific research:
Chemistry: Used in the synthesis of redox-active materials and as a building block for complex organometallic compounds.
Biology and Medicine: Investigated for its potential anticancer and antimalarial properties due to its ability to generate reactive oxygen species and interact with biological molecules.
Mécanisme D'action
The biological activity of 4-Ferrocenylphenyl is primarily attributed to the formation of ferrocenium ions through oxidation. These ions can generate reactive oxygen species, leading to oxidative stress and damage to cellular components such as DNA . This mechanism is particularly relevant in its anticancer and antimalarial activities.
Comparaison Avec Des Composés Similaires
Ferrocene: The parent compound, known for its stability and redox properties.
Ferrocenyl Ureas and Thioureas: Compounds with similar redox activity and potential biological applications.
Ferrocenyl Pyridines: Used in catalysis and materials science.
Uniqueness: 4-Ferrocenylphenyl stands out due to its combination of a ferrocene moiety with a phenyl ring, providing a unique platform for further functionalization and application in various fields. Its ability to undergo diverse chemical reactions and its potential in biological applications make it a compound of significant interest.
Propriétés
Numéro CAS |
32994-52-8 |
|---|---|
Formule moléculaire |
C16H14FeO |
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;4-cyclopenta-2,4-dien-1-ylphenol;iron(2+) |
InChI |
InChI=1S/C11H9O.C5H5.Fe/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;1-2-4-5-3-1;/h1-8,12H;1-5H;/q2*-1;+2 |
Clé InChI |
PBKSAWGZZXKEBJ-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1.C1=C[C-](C=C1)C2=CC=C(C=C2)O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


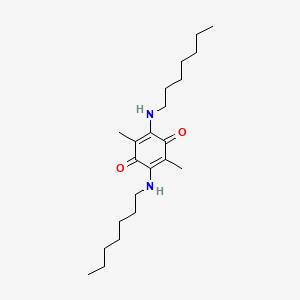
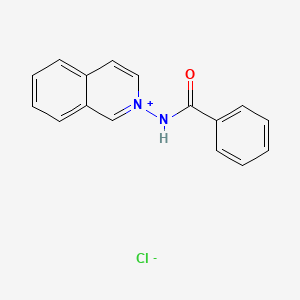
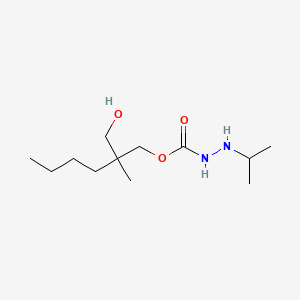
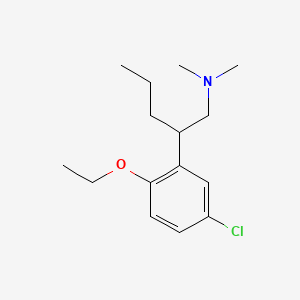
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
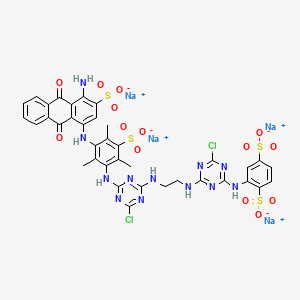
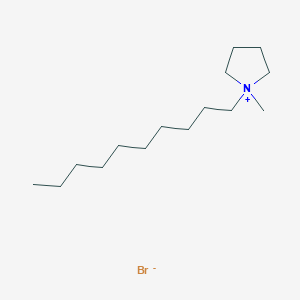
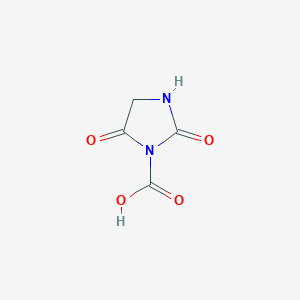
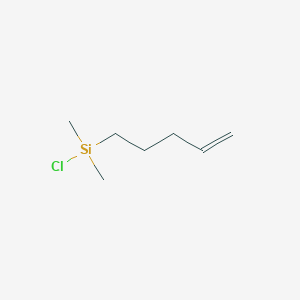
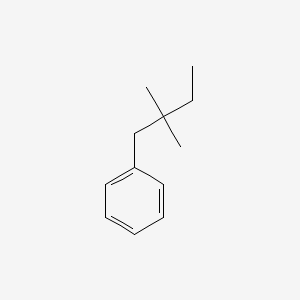
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
